N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine
Overview
Description
“N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine” is a chemical compound with the CAS Number: 1248048-77-2 . It has a molecular weight of 193.26 . The IUPAC name for this compound is N-(4-fluoro-2-methylbenzyl)cyclobutanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Research on similar compounds, such as the synthesis and characterization of synthetic cannabinoids and their isomers, has been reported. These studies often focus on the identification and analytical characterization of compounds obtained from various sources, highlighting the importance of accurate structural identification in pharmaceutical research (McLaughlin et al., 2016). Such work underscores the need for careful synthesis and analytical techniques in the development of new chemical entities.
Potential Biological Activities
- The development of novel compounds with significant biological activities, such as antibacterial, antifungal, or anticancer properties, is a common theme in chemical research. For instance, compounds designed with specific structural features have been evaluated for their anti-inflammatory and analgesic activities, suggesting the potential for therapeutic applications (Muralidharan et al., 2019). This indicates that structurally similar compounds to "N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine" might also be explored for such activities.
Advanced Materials and Detection Methods
- In another vein, research into materials science and detection methods has seen the use of complex organic molecules. For example, mesoporous silica nanoparticles have been employed for the detection of substances in water, leveraging the unique properties of organic compounds to facilitate sensitive and selective detection methods (Lozano-Torres et al., 2017).
Drug Development and Pharmacological Research
- The exploration of novel synthetic pathways and the biological evaluation of new compounds form the cornerstone of drug development. Investigations into the metabolism of synthetic cannabinoids, for example, provide crucial insights into their pharmacokinetics and potential therapeutic or toxic effects (Franz et al., 2017). Such studies are instrumental in identifying candidate molecules for further pharmaceutical development.
Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOROARHYHZILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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